Tetrabutylammonium chloride
Overview
Description
Tetrabutylammonium chloride is an organic compound with the formula ([(CH_3CH_2CH_2CH_2)_4N]Cl). It is a quaternary ammonium salt of chloride and appears as a white, water-soluble solid . This compound is often used as a precursor to other tetrabutylammonium salts .
Mechanism of Action
Target of Action
Tetrabutylammonium chloride (TBACl) is a quaternary ammonium salt . It is known to interact with the Ig kappa chain C region in humans and the pH-gated potassium channel KcsA in Streptomyces lividans . These targets play crucial roles in various biological processes.
Mode of Action
TBACl acts as a phase transfer catalyst . It facilitates the migration of a reactant from one phase into another phase where reaction occurs. TBACl is also used as a source of chloride ions in organic synthesis .
Biochemical Pathways
It is known that tbacl can be used in the synthesis of various organic compounds . For instance, it can be used in the synthesis of 2-Amino-4H-chromene derivatives by the condensation reaction of aldehydes, malononitrile, and α, or β-naphthol .
Pharmacokinetics
It is known that tbacl is a water-soluble solid , which could influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of TBACl’s action largely depend on its role as a phase transfer catalyst and a source of chloride ions in organic synthesis . For example, in the synthesis of 2-Amino-4H-chromene derivatives, TBACl helps in the condensation reaction of aldehydes, malononitrile, and α, or β-naphthol .
Action Environment
The action, efficacy, and stability of TBACl can be influenced by various environmental factors. For instance, it is less hygroscopic than tetrabutylammonium bromide, making it a preferred choice in certain conditions . Furthermore, its efficacy as a phase transfer catalyst can be affected by the nature of the reactants and the reaction conditions .
Biochemical Analysis
Cellular Effects
It is known that quaternary ammonium compounds can interact with cell membranes, potentially influencing cell function .
Molecular Mechanism
As a quaternary ammonium compound, it may interact with biomolecules through ionic interactions
Dosage Effects in Animal Models
One study found that the average lethal concentration (LC50) in 24 h for Tetrabutylammonium chloride in mice is 125 mg/Kg body weight .
Transport and Distribution
As a water-soluble compound, it may be transported and distributed via aqueous channels within the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrabutylammonium chloride can be synthesized through the reaction of tetrabutylammonium hydroxide with hydrochloric acid. The reaction is typically carried out in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods
In industrial settings, this compound is produced by the quaternization of tributylamine with butyl chloride. This reaction is conducted under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tetrabutylammonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a phase transfer catalyst in substitution reactions, facilitating the transfer of reactants between different phases.
Esterification Reactions: It is used in the esterification of carboxylic acids with dimethyl carbonate.
Common Reagents and Conditions
Common reagents used with this compound include aldehydes, malononitrile, and α- or β-naphthol. These reactions are typically carried out under mild conditions, often in the presence of a base such as potassium carbonate .
Major Products Formed
The major products formed from reactions involving this compound include 2-amino-4H-chromene derivatives and methyl esters .
Scientific Research Applications
Tetrabutylammonium chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Tetrabutylammonium bromide: Often preferred over tetrabutylammonium chloride due to its lower hygroscopicity.
Tetrabutylammonium iodide: Used in similar applications but has different solubility properties.
Tetrabutylammonium acetate: Another quaternary ammonium salt with distinct reactivity and applications.
Uniqueness
This compound is unique in its balance of solubility and reactivity, making it a versatile reagent in both laboratory and industrial settings. Its ability to act as a phase transfer catalyst and participate in a variety of chemical reactions sets it apart from other similar compounds .
Properties
IUPAC Name |
tetrabutylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.ClH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGXDBSUJJNIRV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10549-76-5 (Parent) | |
Record name | Tetrabutylammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112670 | |
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DSSTOX Substance ID |
DTXSID10883644 | |
Record name | 1-Butanaminium, N,N,N-tributyl-, chloride (1:1) | |
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URL | https://comptox.epa.gov/dashboard/DTXSID10883644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White odorless crystals; Hygroscopic; [Alfa Aesar MSDS] | |
Record name | 1-Butanaminium, N,N,N-tributyl-, chloride (1:1) | |
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Record name | Tetrabutylammonium chloride | |
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CAS No. |
1112-67-0 | |
Record name | Tetrabutylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1112-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tetrabutylammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butanaminium, N,N,N-tributyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 1-Butanaminium, N,N,N-tributyl-, chloride (1:1) | |
Source | EPA DSSTox | |
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Record name | Tetrabutylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
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Record name | Tetrabutylammonium chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
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